An In-depth Technical Guide to the Physicochemical Properties of Aluminum Cetyl Alcoholate
An In-depth Technical Guide to the Physicochemical Properties of Aluminum Cetyl Alcoholate
Disclaimer: Direct experimental data for aluminum cetyl alcoholate is scarce in publicly available literature. This guide provides a comprehensive overview of the physicochemical properties of its parent compound, cetyl alcohol, and infers the properties and synthesis of aluminum cetyl alcoholate based on established principles of aluminum alkoxide chemistry.
Introduction
Cetyl alcohol, a 16-carbon fatty alcohol, is a versatile ingredient in the pharmaceutical, cosmetic, and chemical industries, primarily functioning as an emollient, emulsifier, and thickener.[1] Its aluminum salt, aluminum cetyl alcoholate, is expected to exhibit unique properties derived from the incorporation of an aluminum center, potentially serving as a catalyst, gelling agent, or in novel drug delivery systems. This document aims to provide a detailed technical overview of the known properties of cetyl alcohol and a projected profile for aluminum cetyl alcoholate to guide researchers and drug development professionals.
Physicochemical Properties of Cetyl Alcohol
The following table summarizes the key physicochemical properties of cetyl alcohol, compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄O | [2] |
| Molecular Weight | 242.44 g/mol | [2] |
| Appearance | Waxy white solid or flakes | [2] |
| Melting Point | ~49-50 °C | [3] |
| Boiling Point | 344 °C | [4] |
| Solubility | Insoluble in water; soluble in alcohols, ethers, and oils. | [2] |
| Density | ~0.811 g/cm³ | [4] |
Projected Physicochemical Properties of Aluminum Cetyl Alcoholate
The properties of aluminum cetyl alcoholate are inferred from the general characteristics of aluminum alkoxides. Aluminum alkoxides are known to form oligomeric structures, which can influence their physical state and solubility.
| Property | Projected Value/Characteristic | Rationale |
| Molecular Formula | Al(C₁₆H₃₃O)₃ | Based on the trivalent nature of aluminum. |
| Molecular Weight | 751.25 g/mol (monomer) | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Typical appearance of aluminum alkoxides. |
| Melting Point | Expected to be higher than cetyl alcohol | Coordination with aluminum would likely increase melting point. |
| Solubility | Soluble in non-polar organic solvents; reactive with water. | General solubility of long-chain aluminum alkoxides.[4] |
| Stability | Sensitive to moisture, will hydrolyze to form aluminum hydroxide and cetyl alcohol. | A characteristic property of aluminum alkoxides.[5] |
Experimental Protocols
Proposed Synthesis of Aluminum Cetyl Alcoholate
This protocol is adapted from established methods for the synthesis of aluminum alkoxides, such as aluminum isopropoxide.[6][7]
Objective: To synthesize aluminum cetyl alcoholate from aluminum metal and cetyl alcohol.
Materials:
-
Aluminum foil or powder
-
Cetyl alcohol
-
Dry toluene (or other high-boiling inert solvent)
-
Mercuric chloride (catalyst)
-
Nitrogen gas supply
-
Reflux condenser, three-necked flask, heating mantle, magnetic stirrer
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to exclude moisture.
-
Activate the aluminum by adding a small piece of aluminum foil to a solution of mercuric chloride in dry toluene and stirring for a short period.
-
Decant the toluene and add fresh, dry toluene to the activated aluminum in the three-necked flask.
-
Add cetyl alcohol to the flask in a stoichiometric ratio (3 moles of cetyl alcohol to 1 mole of aluminum).
-
Heat the mixture to reflux with vigorous stirring. The reaction is initiated by the catalyst and proceeds with the evolution of hydrogen gas.
-
Continue the reflux until the aluminum has completely reacted, which may take several hours.
-
After the reaction is complete, the resulting solution can be filtered to remove any unreacted material.
-
The solvent can be removed under reduced pressure to yield the solid aluminum cetyl alcoholate.
Diagram of Synthesis Workflow:
Caption: Proposed workflow for the synthesis of aluminum cetyl alcoholate.
Characterization Protocols
Objective: To identify the functional groups present in cetyl alcohol and aluminum cetyl alcoholate.
Methodology:
-
Acquire the FTIR spectrum of a sample of cetyl alcohol and the synthesized aluminum cetyl alcoholate using an ATR-FTIR spectrometer.
-
Scan in the range of 4000-400 cm⁻¹.
-
Expected Results for Cetyl Alcohol: A broad peak around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a strong peak around 1060 cm⁻¹ for the C-O stretching.[8][9]
-
Expected Results for Aluminum Cetyl Alcoholate: The disappearance of the broad O-H stretch from cetyl alcohol and the appearance of new peaks corresponding to Al-O-C bonds, typically in the 1000-1100 cm⁻¹ region.[10][11]
Objective: To elucidate the chemical structure of the compounds.
Methodology:
-
Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Results for Cetyl Alcohol:
-
¹H NMR: A triplet around 3.6 ppm for the -CH₂-OH protons, a broad singlet for the -OH proton (which can be exchanged with D₂O), and signals for the aliphatic chain protons between 0.8 and 1.6 ppm.[2]
-
¹³C NMR: A peak around 63 ppm for the carbon attached to the hydroxyl group, and several peaks between 14 and 32 ppm for the other carbons in the alkyl chain.[12]
-
-
Expected Results for Aluminum Cetyl Alcoholate: A downfield shift of the signal for the methylene group adjacent to the oxygen compared to cetyl alcohol, and the absence of the hydroxyl proton signal. ²⁷Al NMR could also be employed to study the coordination environment of the aluminum atom.[13][14]
Objective: To determine the melting point and thermal transitions.
Methodology:
-
Accurately weigh a small amount of the sample into an aluminum DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Expected Results for Cetyl Alcohol: An endothermic peak corresponding to its melting point around 49-50 °C.[3][15]
-
Expected Results for Aluminum Cetyl Alcoholate: A melting endotherm at a temperature expected to be higher than that of cetyl alcohol. The thermogram might also reveal other phase transitions or decomposition at higher temperatures.
Application in Emulsion Formulation
Cetyl alcohol is widely used as a co-emulsifier to stabilize oil-in-water emulsions. The following is a general protocol for preparing a simple lotion.
Objective: To prepare a stable oil-in-water emulsion using cetyl alcohol.
Materials:
-
Cetyl alcohol
-
A liquid oil (e.g., mineral oil, almond oil)
-
A primary emulsifier (e.g., Polysorbate 80)
-
Distilled water
-
Preservative
-
Beakers, heating plate with magnetic stirring, homogenizer
Procedure:
-
Oil Phase: In one beaker, combine the cetyl alcohol, liquid oil, and primary emulsifier. Heat to ~70°C with stirring until all components are melted and uniform.
-
Aqueous Phase: In a separate beaker, heat the distilled water to ~70°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing.
-
Cooling: Continue stirring while the emulsion cools.
-
Additives: When the emulsion has cooled to below 40°C, add the preservative.
-
Final Product: The result is a stable lotion.
Diagram of Emulsion Formulation:
Caption: General workflow for preparing an oil-in-water emulsion.
Conclusion
While "aluminum cetyl alcoholate" is not a widely characterized compound, its properties can be reasonably extrapolated from the extensive knowledge of cetyl alcohol and the general chemistry of aluminum alkoxides. This guide provides a foundational understanding for researchers interested in the synthesis, characterization, and potential applications of this novel material. Further experimental investigation is necessary to fully elucidate its specific physicochemical properties and explore its utility in drug development and other scientific fields.
References
- 1. uspnf.com [uspnf.com]
- 2. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aluminum isopropoxide | C9H21AlO3 | CID 11143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Aluminium isopropoxide - Wikipedia [en.wikipedia.org]
- 7. CN109369342B - Preparation method of high-purity aluminum isopropoxide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijmse.org [ijmse.org]
- 11. mdpi.com [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aluminum methyl, alkoxide and α-alkoxy ester complexes supported by 6,6′-dimethylbiphenyl-bridged salen ligands: synthesis, characterization and catalysis for rac-lactide polymerization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
